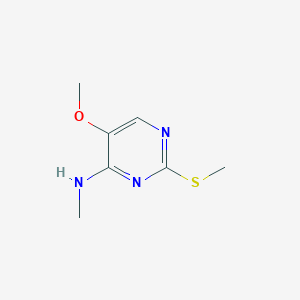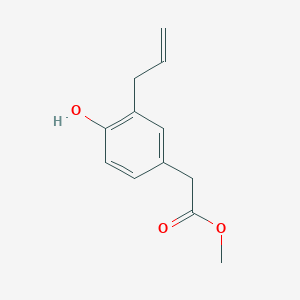
methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate is an organic compound with a complex structure that includes a phenyl ring substituted with a hydroxy group and a prop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxy-3-prop-2-enylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-3-prop-2-enylphenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3-prop-2-enylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.
Methyl 2-(3-prop-2-enylphenyl)acetate: The hydroxy group is absent, affecting its reactivity and applications.
Uniqueness
Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate is unique due to the presence of both the hydroxy and prop-2-enyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h3,5-7,13H,1,4,8H2,2H3 |
Clé InChI |
NBWDATWCIURNHR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)O)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
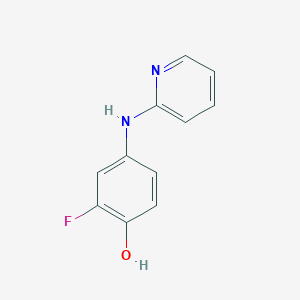
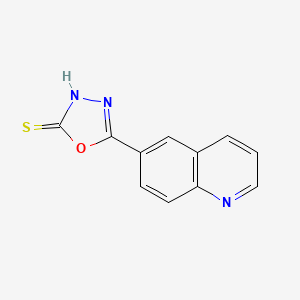
![4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid](/img/structure/B8609100.png)
![N-[(Diethoxyphosphoryl)methyl]glycine](/img/structure/B8609106.png)
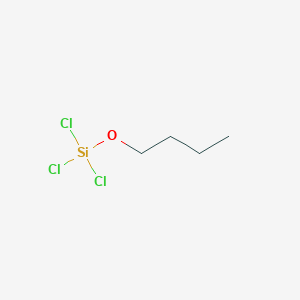
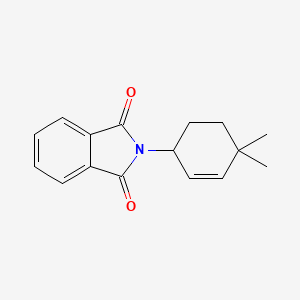
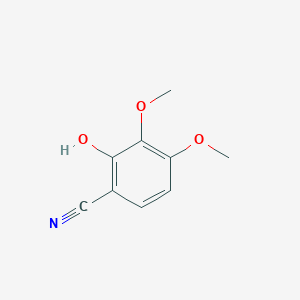
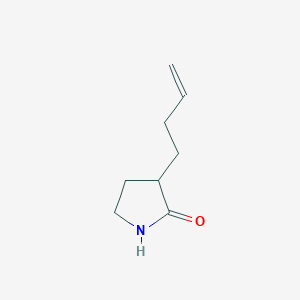
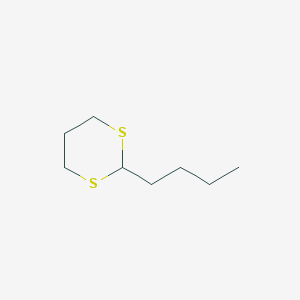
![2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8609152.png)
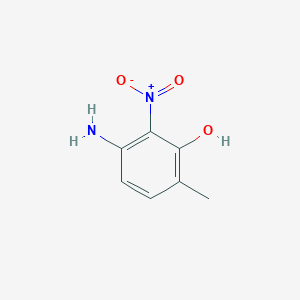
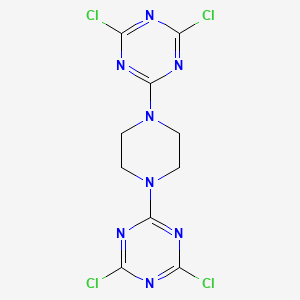
![6-Quinolinecarbonitrile, 2-[4-[[(2S)-2,3-dihydro-8-methyl-1,4-dioxino[2,3-f]quinolin-2-yl]methyl]-1-piperazinyl]-](/img/structure/B8609170.png)
